1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C14H19BN2O2 It is known for its unique structure, which includes a benzotriazole ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of a benzotriazole derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.
Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include boronic acids, reduced derivatives, and substituted benzotriazole compounds .
Scientific Research Applications
1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and electronic devices.
Biological Studies: It serves as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The benzotriazole ring also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one
Uniqueness
Compared to similar compounds, 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets .
Properties
Molecular Formula |
C13H18BN3O2 |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10-11(9)17(5)16-15-10/h6-8H,1-5H3 |
InChI Key |
YQQNYUHLTKZTFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.